molecular formula C14H26N2O3 B1241652 2-(4-Butanoylpiperazinyl)ethyl butanoate

2-(4-Butanoylpiperazinyl)ethyl butanoate

Cat. No.: B1241652
M. Wt: 270.37 g/mol
InChI Key: FEUNDPFIAWTLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Butanoylpiperazinyl)ethyl butanoate is a piperazine-derived ester characterized by a butanoyl group (C₃H₇CO-) attached to the piperazine ring’s nitrogen and a butanoate (C₃H₇COO-) ester moiety linked via an ethyl chain. This compound combines the hydrogen-bonding capacity of the piperazine ring with the lipophilic properties of the butanoyl/butanoate groups, making it a candidate for applications in medicinal chemistry or agrochemicals.

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

2-(4-butanoylpiperazin-1-yl)ethyl butanoate

InChI

InChI=1S/C14H26N2O3/c1-3-5-13(17)16-9-7-15(8-10-16)11-12-19-14(18)6-4-2/h3-12H2,1-2H3

InChI Key

FEUNDPFIAWTLPX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)CCOC(=O)CCC

Synonyms

2-(4-butanoylpiperazinyl)ethyl butanoate

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Notable Applications
2-(4-Butanoylpiperazinyl)ethyl butanoate ~313 Butanoyl, butanoate Moderate in organic solvents Pharmaceutical intermediates
2-(4-Diphenylmethylpiperazinyl)ethyl acetoacetate ~438 Diphenylmethyl, acetoacetate Low in polar solvents CNS drug synthesis
2,2,6,6-Tetramethylpiperidin-4-yl butanoate ~229 Tetramethylpiperidine, butanoate Low in water Polymer stabilizers
2-(4-Methyl-5-thiazolyl)ethyl butanoate ~213 Thiazole, butanoate Moderate in lipids Flavor/fragrance industries
Ethyl butanoate ~116 Ethyl, butanoate High in ethanol Soil fumigants, food additives

Key Research Findings

Substituent Effects: Piperazine derivatives with butanoyl groups balance lipophilicity and hydrogen-bonding capacity, favoring drug-like properties. Bulkier groups (e.g., diphenylmethyl) hinder solubility but enhance receptor specificity .

Ester Chain Impact: Butanoate esters (C4) offer optimal lipophilicity for membrane penetration compared to shorter chains (e.g., acetate) or longer chains (e.g., hexanoate) .

Heterocyclic vs. Piperazine Cores :

  • Thiazole-containing analogues prioritize aromatic interactions, whereas piperazine derivatives excel in modulating basicity and solubility .

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